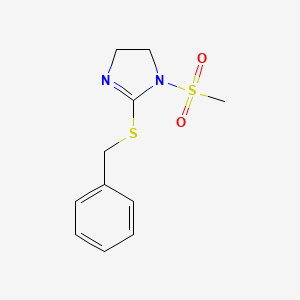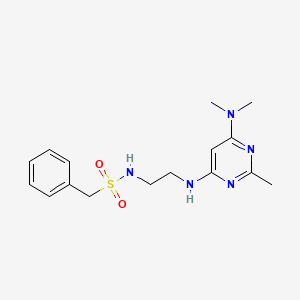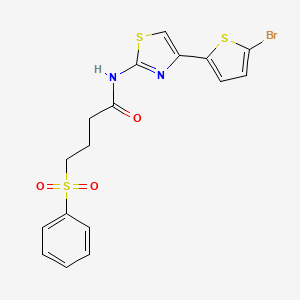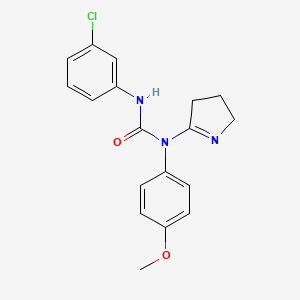
2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of various benzimidazole derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives involved reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles in the presence of K2CO3 in acetone . Another study reported the design and synthesis of benzimidazole derivatives with a 4-(methylsulfonyl) phenyl pharmacophore attached at the C-2 position, which were evaluated as COX-2 inhibitors . Additionally, a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, was synthesized and characterized for use as a catalyst in the synthesis of tetrahydropyridine under solvent-free conditions . Furthermore, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized starting from substituted 1,2-phenylenediamine . Lastly, the synthesis of nitroimidazole-containing derivatives was achieved by coupling 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol with various substituted benzoic acids .
Molecular Structure Analysis
The molecular structure of these benzimidazole derivatives is characterized by the presence of a benzimidazole core, which is a fused aromatic heterocycle. The structural elucidation of these compounds was typically performed using spectroscopic methods such as IR, 1H-NMR, and mass spectrometry . For example, the crystal structure of a sulfonyl-substituted benzimidazole compound revealed three planar fragments: benzimidazole, dimethylbenzene, and n-butyl, with specific angles between the fragments . These structural features are crucial for the biological activity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of benzimidazole derivatives is influenced by the substituents attached to the core structure. In the case of the nitroimidazole-containing derivatives, the sulfanyl compounds were further oxidized to their sulfonyl analogs using m-CPBA . This transformation indicates the versatility of these compounds in undergoing various chemical reactions, which can be exploited to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are closely related to their structure and have been predicted in silico for some compounds . For instance, the physicochemical properties, ADME (absorption, distribution, metabolism, and excretion), and drug-likeness profiles were studied to assess the potential of these compounds as pharmaceutical agents. The crystallographic study provided insights into the intermolecular interactions, such as C-H...π and C-H...O hydrogen bonds, which can influence the physical properties like solubility and stability .
Biological Activities and Case Studies
The synthesized benzimidazole derivatives have been evaluated for various biological activities. Significant antimicrobial activity was observed against a range of bacteria and fungi . Selective COX-2 inhibitory activity was demonstrated by some compounds, with one showing potent activity and a high selectivity index, as well as good anti-inflammatory activity and low ulcerogenic liability . The antiprotozoal activity of novel benzimidazole derivatives was also reported, with some compounds exhibiting better activity than the standard drug metronidazole . Additionally, antileishmanial activity was observed in nitroimidazole-containing derivatives, with some compounds being highly active against Leishmania strains . These studies highlight the therapeutic potential of benzimidazole derivatives in treating various diseases.
Scientific Research Applications
Oxidation Processes
2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole and similar compounds have been studied for their roles in oxidation processes. For example, polyfunctional sulfides like 2-benzylsulfanyl-1H-benzimidazole have been oxidized to corresponding sulfoxides using chlorine dioxide, showcasing high chemoselectivity (Loginova et al., 2011).
Synthesis of Novel Compounds
These compounds are instrumental in synthesizing novel chemical structures. They have been used in the creation of thieno-extended purines and other complex molecules (Hawkins et al., 1995).
Chemical Reactions and Tautomerism
Research into the lithiation and C-acylation of similar dihydroimidazoles indicates that these compounds do not exist as 2-(2-oxoalkyl)dihydroimidazoles but as alternative tautomers, as identified by spectroscopic and crystallographic data (Anderson et al., 1985).
Antimicrobial and Antibacterial Properties
Compounds related to this compound have shown potential in combating certain pathogens. For example, derivatives have displayed potent activities against Helicobacter pylori, suggesting possible applications in treating infections caused by this bacterium (Carcanague et al., 2002).
Methylenation Reactions
1-Methyl-2-(methylsulfonyl)benzimidazole, a related compound, has shown effectiveness in methylenation reactions with aldehydes and ketones, producing terminal alkenes in high yields under mild and practical conditions (Ando et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-17(14,15)13-8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOYMSDJTZLOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3008330.png)

![(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid](/img/structure/B3008333.png)
![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)